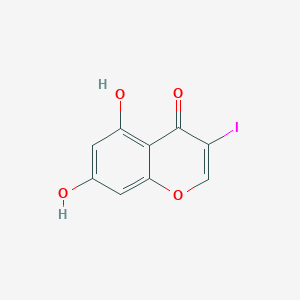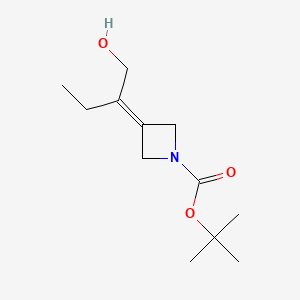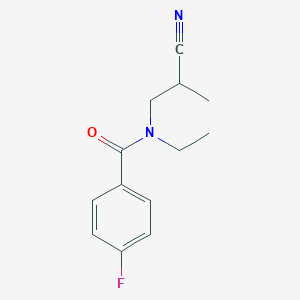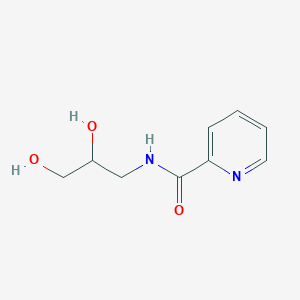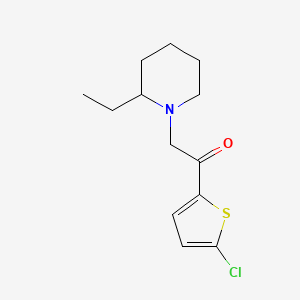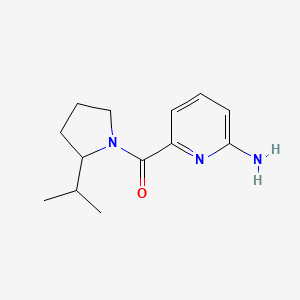
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The specific stereochemistry indicated by (3S,5R) suggests that the compound has chiral centers, which can significantly influence its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butylamino group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the pentan-3-yloxy group: This can be done through etherification reactions.
Esterification to form the carboxylate: This involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the tert-butylamino group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions could occur at the amino or ether groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The chiral centers may play a crucial role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H33NO3 |
|---|---|
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
ethyl (3S,5R)-5-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H33NO3/c1-7-15(8-2)22-16-11-13(17(20)21-9-3)10-14(12-16)19-18(4,5)6/h11,14-16,19H,7-10,12H2,1-6H3/t14-,16-/m1/s1 |
Clé InChI |
XUPJSCFKUAYEKT-GDBMZVCRSA-N |
SMILES isomérique |
CCC(CC)O[C@H]1C[C@@H](CC(=C1)C(=O)OCC)NC(C)(C)C |
SMILES canonique |
CCC(CC)OC1CC(CC(=C1)C(=O)OCC)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)

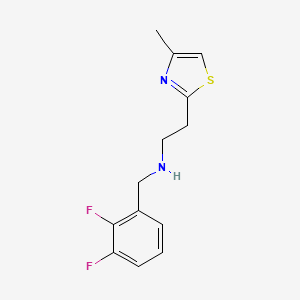
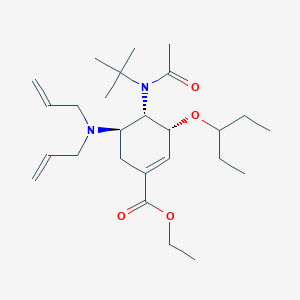
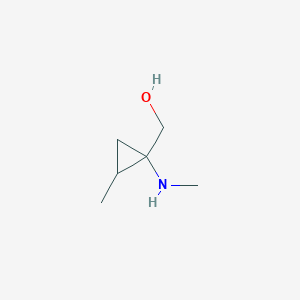
![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

